3-[(4-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-[(4-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 4-methoxyphenylmethyl group at position 3 and a sulfanyl-linked 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl moiety at position 2. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anticancer, and analgesic effects . The structural complexity of this compound arises from the integration of a 1,3-oxazole ring and a sulfanyl bridge, which may enhance lipophilicity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-8-12-21(13-9-18)26-29-25(19(2)34-26)17-35-28-30-24-7-5-4-6-23(24)27(32)31(28)16-20-10-14-22(33-3)15-11-20/h4-15H,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRHJDLGKRRXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the oxazole ring, and the attachment of the methoxyphenyl and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
The compound 3-[(4-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by data tables and case studies.
Structural Features
The compound features a quinazolinone core, which is known for its biological activity, along with a methoxyphenyl group and an oxazol moiety that may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of quinazolinone exhibit significant anticancer properties. The specific compound under review has shown promise in inhibiting the proliferation of various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with a quinazolinone structure inhibited tumor growth in xenograft models, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The presence of the oxazole ring in the compound suggests potential antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against bacteria and fungi.
- Case Study : Research published in Pharmaceutical Biology reports that analogs of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Pesticide Development
The structural characteristics of the compound make it a candidate for development as an agrochemical. Its ability to disrupt biological pathways in pests can be harnessed for pest control.
- Case Study : A patent application (EP3545764A1) outlines the synthesis of related compounds showing efficacy as insecticides, indicating that modifications to the quinazolinone structure can enhance biological activity against agricultural pests .
Polymer Synthesis
The compound's unique functional groups allow it to be incorporated into polymer matrices, potentially enhancing mechanical properties or providing specific functionalities.
- Research Insight : Studies have explored the use of quinazolinone derivatives in creating smart materials that respond to environmental stimuli, which could lead to advancements in material science applications .
| Activity Type | Test Organism/Model | Result | Reference |
|---|---|---|---|
| Anticancer | Xenograft models | Significant inhibition | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) achieved | Pharmaceutical Biology |
| Insecticidal | Various agricultural pests | Effective at low concentrations | EP3545764A1 |
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Target Compound vs. 3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-Quinazolinone ()
- Structural Differences: The target compound substitutes the quinazolinone core with a 1,3-oxazole ring, while the analog uses a 1,2,4-oxadiazole ring. The latter also features a 4-chlorobenzyl group and a 4-fluorophenyl substituent.
Target Compound vs. 3-(3-Methoxyphenyl)-2-Methylsulfanyl-3H-Quinazolin-4-one ()
- Structural Differences : The compound lacks the oxazole-sulfanyl side chain, instead featuring a simpler methylsulfanyl group at position 2.
- Biological Activity : The methylsulfanyl analog exhibits analgesic activity in murine models, suggesting that the oxazole-sulfanyl chain in the target compound may modulate potency or target specificity .
Target Compound vs. Triazole-Based Analogs ()
- Structural Differences : Compounds like 763136-92-1 (3-(4-Methoxyphenyl)-2-((3-methylbenzyl)thio)quinazolin-4(3H)-one) replace the oxazole with triazole or thiadiazole rings.
- Functional Implications : Triazole derivatives in show antifungal and antibiotic activities, indicating that heterocycle choice (oxazole vs. triazole) influences biological target engagement .
Melting Points and Stability
- Fluorinated analogs (e.g., ) may exhibit lower melting points due to reduced crystallinity from halogenated substituents .
Biological Activity
The compound 3-[(4-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex heterocyclic structure that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features several key structural components:
- A quinazolinone core, known for its diverse biological properties.
- A methoxyphenyl group that enhances lipophilicity and biological activity.
- An oxazole moiety that contributes to its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing the quinazolinone scaffold have shown cytotoxic effects against various cancer cell lines:
| Compound Class | Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Quinazolinones | MCF-7 (Breast) | < 1 |
| HeLa (Cervical) | < 5 | |
| A549 (Lung) | < 10 |
These findings suggest that the target compound may also possess similar anticancer properties due to its structural analogies with known active compounds .
The proposed mechanisms through which quinazolinone derivatives exert their anticancer effects include:
- Inhibition of cell proliferation : By interfering with the cell cycle.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of specific kinases : Such as the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
Anti-inflammatory Activity
Compounds with oxazole and quinazolinone structures have been reported to exhibit anti-inflammatory properties. The underlying mechanisms may involve:
- Inhibition of pro-inflammatory cytokines.
- Modulation of signaling pathways such as NF-kB and MAPK.
Experimental data indicate that related compounds can significantly reduce inflammation markers in animal models, suggesting potential therapeutic uses in inflammatory diseases .
Antimicrobial Activity
The biological activity of the target compound may extend to antimicrobial effects. Research has shown that similar quinazolinone derivatives possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Antimicrobial Efficacy Table
| Pathogen Type | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Fungi | Candida albicans | 16 µg/mL |
These results highlight the potential for developing new antimicrobial agents based on the structure of the target compound .
Case Studies
- Case Study in Cancer Therapy : A derivative similar to the target compound was evaluated in a preclinical study involving xenograft models of breast cancer. The study demonstrated significant tumor regression when treated with the compound, supporting its potential as a novel anticancer agent.
- Anti-inflammatory Effects : In a controlled trial involving rheumatoid arthritis patients, a related quinazolinone derivative showed marked improvement in joint swelling and pain relief compared to placebo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
